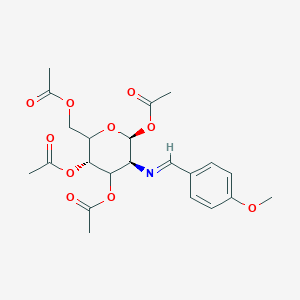![molecular formula C18H10N4 B12349049 Quinoxalino[2,3-b]phenazine CAS No. 258-67-3](/img/structure/B12349049.png)
Quinoxalino[2,3-b]phenazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalino[2,3-b]phenazine is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both quinoxaline and phenazine moieties, which contribute to its distinct chemical behavior and versatility in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoxalino[2,3-b]phenazine can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with 2,3-dichloroquinoxaline under specific conditions. This reaction typically requires a solvent such as ethanol and a catalyst like acetic acid to facilitate the formation of the desired product .
Another method involves the use of 1,5-difluoro-2,4-dinitrobenzene, which undergoes selective displacement of one fluoride under mild conditions to yield unsymmetrical this compound derivatives .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like NMR and mass spectrometry to confirm the structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Quinoxalino[2,3-b]phenazine undergoes various chemical reactions, including:
Substitution: Substitution reactions, such as the selective displacement of fluoride, can yield various substituted derivatives of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like acetic acid. Reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .
Major Products Formed
Scientific Research Applications
Quinoxalino[2,3-b]phenazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoxalino[2,3-b]phenazine involves its interaction with molecular targets and pathways. For example, in the context of red emissive carbon nanodots, the compound acts as a molecular fluorophore, dictating the emission characteristics of the nanodots . The extended conjugated structure of this compound allows it to absorb and emit light efficiently, making it a valuable component in photophysical applications .
Comparison with Similar Compounds
Quinoxalino[2,3-b]phenazine can be compared with other similar compounds, such as:
Quinoxalino[2,3-b]phenoxazine: This compound has a similar fused ring system but includes an oxygen atom, which alters its chemical properties and applications.
Dihydrothis compound: The reduced form of this compound, which exhibits different photophysical properties.
Quinoxalino[2,3-a]phenazine:
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic properties, which make it particularly suitable for applications in photophysical and optoelectronic fields .
Properties
CAS No. |
258-67-3 |
|---|---|
Molecular Formula |
C18H10N4 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
quinoxalino[2,3-b]phenazine |
InChI |
InChI=1S/C18H10N4/c1-2-6-12-11(5-1)19-15-9-17-18(10-16(15)20-12)22-14-8-4-3-7-13(14)21-17/h1-10H |
InChI Key |
JNWYCDPQNQHNQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C4C(=CC3=N2)N=C5C=CC=CC5=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4,5-dimethyl-2-[(2S)-pyrrolidin-2-yl]-1H-benzimidazole](/img/structure/B12349027.png)


![ethyl 3-oxo-2H-pyrido[2,3-b]pyrazine-2-carboxylate](/img/structure/B12349037.png)
![N,N-diethyl-N'-[(1-ethyl-1H-pyrazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B12349043.png)

